Sulfo-Cy3 azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

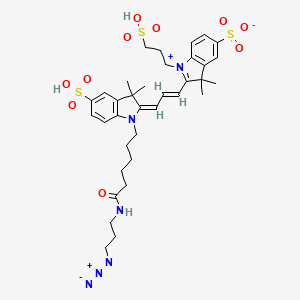

2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKVTWIEKGPCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-Cy3 Azide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide (B81097) is a water-soluble, orange-fluorescent dye that serves as a critical tool for the precise labeling of biomolecules.[1][2] Its high aqueous solubility, a result of sulfonation, makes it an ideal choice for bioconjugation reactions in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples.[3][] The azide functional group allows for its participation in "click chemistry" reactions, providing a highly specific and efficient method for covalently attaching the dye to alkyne-modified proteins, nucleic acids, and other biomolecules.[][6][7] This guide provides a comprehensive overview of Sulfo-Cy3 azide, including its chemical and spectral properties, detailed experimental protocols for its use, and a visual representation of the underlying chemical biology.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good quantum yields.[8] The presence of sulfonate groups not only enhances water solubility but also reduces the fluorescence quenching that can occur from dye-dye interactions.[1] It is a bright and photostable fluorophore, making it well-suited for a variety of fluorescence-based applications, including microscopy and flow cytometry.[2][3] The dye is also pH-insensitive in the biologically relevant range of pH 4 to 10.[9]

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below. It is important to note that exact values may vary slightly between suppliers.

| Property | Value | References |

| Excitation Maximum (λex) | 548 - 555 nm | [][6][10] |

| Emission Maximum (λem) | 563 - 580 nm | [][6][10] |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [][10] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [10][11] |

| Molecular Formula | C₃₅H₄₆N₆O₁₀S₃ | [][12] |

| Molecular Weight | ~807 g/mol | [][12] |

| Solubility | Water, DMSO, DMF | [][12] |

Bioconjugation via Click Chemistry

This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[13] The reaction results in the formation of a stable triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst requires careful consideration and often necessitates the use of copper-chelating ligands like THPTA to minimize damage to biological samples.[12][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[][9] This method is particularly advantageous for labeling in living cells or other sensitive biological systems where the presence of copper is a concern.[]

Experimental Protocols

The following are detailed protocols for the labeling of proteins and nucleic acids using this compound via CuAAC. These protocols can be adapted for SPAAC by replacing the alkyne-modified biomolecule with a strained cyclooctyne-modified biomolecule and omitting the copper sulfate (B86663) and sodium ascorbate (B8700270).

Protein Labeling with this compound (CuAAC)

This protocol outlines the steps for labeling a protein that has been modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. The buffer should be free of primary amines like Tris.

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Anhydrous DMSO

-

Deionized water

-

Spin desalting columns for purification

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution (typically at a concentration of 1-5 mg/mL) with PBS buffer.

-

Add the this compound stock solution to the protein solution. A molar excess of 4-20 fold of the azide over the protein is recommended as a starting point.

-

Add the THPTA stock solution to the reaction mixture.

-

Add the Copper(II) sulfate stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).

-

Nucleic Acid Labeling with this compound (CuAAC)

This protocol describes the labeling of alkyne-modified oligonucleotides or DNA.

Materials:

-

Alkyne-modified oligonucleotide/DNA in nuclease-free water or TE buffer.

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Anhydrous DMSO

-

Nuclease-free water

-

Ethanol (B145695) for precipitation or a suitable purification column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound, Copper(II) sulfate, THPTA, and sodium ascorbate as described in the protein labeling protocol.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water.

-

Add an excess of this compound stock solution (typically 4-50 equivalents).

-

Premix the Copper(II) sulfate and THPTA solutions in a 1:2 ratio and incubate for a few minutes before adding to the reaction mixture (add ~25 equivalents of the complex).

-

Add sodium ascorbate to the reaction mixture (~40 equivalents).

-

-

Incubation:

-

Mix the reaction and let it stand at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the labeled nucleic acid by ethanol precipitation or by using a suitable purification column to remove unreacted components.

-

-

Quantification:

-

Measure the absorbance at 260 nm (for the nucleic acid) and ~555 nm (for Sulfo-Cy3) to determine the concentration and labeling efficiency.

-

Visualizing the Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Workflow for CuAAC labeling using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Signaling Pathway

Caption: Conceptual pathway of a SPAAC reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]

- 12. confluore.com [confluore.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. jenabioscience.com [jenabioscience.com]

Sulfo-Cy3 Azide: A Technical Guide for Bioconjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in bioconjugation and cellular imaging. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in click chemistry, and visual representations of its structure and experimental workflows.

Core Properties of Sulfo-Cy3 Azide

This compound is a bright, water-soluble, and pH-insensitive fluorescent dye.[1] Its high water solubility, a result of the sulfonate groups, makes it an ideal reagent for labeling various molecules in aqueous environments, which is particularly advantageous for sensitive biological samples.[2][3] The azide group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific method for covalently linking molecules.[4][5] This reaction forms a stable triazole linkage.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₄₆N₆O₁₀S₃ | |

| Molecular Weight | ~807 g/mol | |

| Excitation Maximum (λex) | 548 - 555 nm | |

| Emission Maximum (λem) | 563 - 580 nm | |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | |

| Solubility | Water, DMSO, DMF | |

| Purity | ≥ 90-95% (HPLC) | |

| Storage Conditions | -20°C, protected from light |

Chemical Structure of this compound

The chemical structure of this compound features a central cyanine (B1664457) dye core responsible for its fluorescent properties, sulfonate groups that confer water solubility, and a terminal azide group for click chemistry reactions.

Caption: Chemical structure of this compound.

Experimental Protocols: Protein Labeling via CuAAC

This section provides a detailed methodology for labeling an alkyne-modified protein with this compound using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol is a synthesis of best practices and may require optimization for specific proteins and applications.

Materials

-

Alkyne-modified protein (in a buffer free of primary amines, e.g., PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium Ascorbate (B8700270) (freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) or water for stock solutions

-

Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Stock Solution Preparation

-

This compound (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO or water. Store at -20°C, protected from light.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water. This solution can be stored at room temperature.

-

THPTA Ligand (100 mM): Dissolve THPTA in deionized water. Store frozen in aliquots.

-

Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water.

Labeling Protocol

-

Prepare the Protein: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.

-

Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order, vortexing briefly after each addition:

-

Alkyne-modified protein solution

-

This compound stock solution (to a final concentration of 20-100 µM)

-

THPTA ligand stock solution (to a final concentration of 1-5 mM)

-

Copper(II) sulfate stock solution (to a final concentration of 0.2-1 mM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. For some applications, incubation at 4°C overnight may be beneficial.

-

Purification of the Labeled Protein:

-

Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with PBS buffer. The labeled protein will elute first, followed by the smaller, unreacted this compound.

-

Collect the fractions containing the labeled protein, which can often be identified by its characteristic color and by monitoring the absorbance at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the labeling of an alkyne-modified protein with this compound via a copper-catalyzed click reaction.

Caption: Experimental workflow for protein labeling.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in signaling pathways but serves as a reporter molecule. Its application in techniques like proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) can help elucidate signaling pathways. The fundamental logical relationship in its use is the highly specific and covalent bond formation between an azide and an alkyne, enabling the attachment of a fluorescent signal to a molecule of interest.

The core principle of its application is the bioorthogonal nature of the click chemistry reaction. This means the azide and alkyne groups react specifically with each other without interfering with other functional groups present in complex biological systems.

Caption: Bioorthogonal labeling logic.

References

- 1. Invitrogen SiteClick sDIBO Alkyne Kits for Antibody Labeling Alexa Fluor 488 | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sulfo-Cy3 Azide: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in biological research and drug development. We will explore its core spectral and physicochemical properties, provide detailed experimental protocols for its application in bioconjugation, and illustrate key workflows and concepts through structured diagrams.

Core Properties of Sulfo-Cy3 Azide

This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) family. Its key features include high water solubility, conferred by sulfonate groups, and a terminal azide moiety that enables covalent attachment to biomolecules via "click chemistry".[1][2][3] This combination makes it an ideal tool for labeling proteins, nucleic acids, and other molecules in aqueous environments with minimal use of organic co-solvents.[2][4] The dye is characterized by a high extinction coefficient, good quantum yield, and is spectrally similar to other common fluorophores like Cy3, Alexa Fluor® 555, and DyLight® 555.[5]

The diagram below illustrates the relationship between the chemical structure of this compound and its functional properties.

Physicochemical and Spectral Data

The spectral properties of this compound can vary slightly between suppliers due to different salt forms and measurement conditions. The following tables summarize the typical quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Citations |

| Molecular Weight | ~737 - 807 g/mol (Varies by salt form) | [1][6][7] |

| Appearance | Dark red or pink solid | [6][7] |

| Solubility | Soluble in Water, DMSO, DMF | [1][4][5][6][7] |

| Storage Conditions | Store at -20°C, protected from light | [1][4][6][7] |

Table 2: Spectral Properties

| Parameter | Value Range | Citations |

| Absorption Maximum (λabs) | 548 - 555 nm | [1][4][5][6][7] |

| Emission Maximum (λem) | 563 - 580 nm | [1][5][6][7][8] |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [1][4][5][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [4][6] |

| Recommended Laser Line | 532 nm or 555 nm | [5] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [5] |

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily used in click chemistry reactions, which are highly specific, efficient, and biocompatible.[9] The azide group reacts with an alkyne group to form a stable triazole linkage.[10] This can be achieved through two main pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11]

Protocol for Protein Labeling using CuAAC

This protocol details the labeling of an alkyne-modified protein with this compound. CuAAC is highly efficient but requires a copper (I) catalyst, which can be cytotoxic, making this method more suitable for in vitro applications.[12]

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Dye Stock Solution: 10 mM this compound in water or DMSO.

-

Copper Stock Solution: 10-50 mM Copper(II) Sulfate (B86663) (CuSO₄) in water.

-

Ligand Stock Solution (Optional but Recommended): 50 mM THPTA or TBTA in water/DMSO. Ligands accelerate the reaction and protect the protein from oxidative damage.[12][13]

-

Reducing Agent Stock: 50 mM Sodium Ascorbate (B8700270) in water (prepare fresh).[13]

-

Purification column (e.g., size-exclusion chromatography like Sephadex G-25) for removing unconjugated dye.[14]

Methodology:

-

Preparation: Bring all reagents to room temperature. Prepare the sodium ascorbate solution immediately before use.[13]

-

Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Alkyne-modified protein solution (e.g., to a final concentration of 1-10 mg/mL). b. This compound stock solution to achieve a 3-10 fold molar excess over the protein.[13] c. (Optional) Copper-stabilizing ligand, if used. d. Copper(II) sulfate stock solution. e. Freshly prepared sodium ascorbate stock solution to initiate the reaction. The final concentration of copper and ascorbate should be in the range of 0.1-1 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: a. Equilibrate a size-exclusion spin column according to the manufacturer's instructions.[14] b. Apply the entire reaction mixture to the top of the resin bed. c. Centrifuge to elute the labeled protein, leaving the smaller, unconjugated dye molecules in the column.[14][15]

-

Characterization & Storage: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3) to determine the degree of labeling. b. Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA and store at -20°C or -80°C.[14]

The following diagram outlines the experimental workflow for CuAAC protein labeling.

Protocol for Live Cell Labeling using SPAAC

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules on or inside living cells.[5][] This protocol describes labeling cell surface glycans that have been metabolically engineered to display an alkyne group (e.g., using a DBCO- or BCN-modified sugar). This compound then serves as the fluorescent reporter.

Materials:

-

Adherent or suspension cells in culture.

-

Metabolic labeling reagent (e.g., a sugar modified with a strained alkyne like DBCO).

-

This compound.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or flow cytometer.

Methodology:

-

Metabolic Labeling: a. Culture cells in the presence of the alkyne-modified metabolic precursor (e.g., DBCO-modified mannosamine (B8667444) for glycan labeling) for 24-48 hours. This allows the cells to process the precursor and display the alkyne on the cell surface.[5]

-

Fluorescent Labeling: a. Prepare a stock solution of this compound in sterile PBS or culture medium. b. Wash the metabolically labeled cells twice with warm PBS to remove any unincorporated precursor. c. Add the this compound solution to the cells at a final concentration of 10-50 µM. d. Incubate the cells for 30-60 minutes at 37°C, protected from light.[5]

-

Washing: a. Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted this compound.[5]

-

Analysis: a. The labeled cells are now ready for analysis. They can be immediately imaged using a fluorescence microscope with a TRITC filter set or analyzed by flow cytometry to quantify the labeling efficiency.[5]

The diagram below outlines the experimental workflow for SPAAC-based live-cell labeling.

References

- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sulfo-cy3-azide.com [sulfo-cy3-azide.com]

- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]

- 4. dnalc.cshl.edu [dnalc.cshl.edu]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to Sulfo-Cy3 Azide: Spectroscopic Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 azide (B81097) is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. This technical guide provides a comprehensive overview of the spectroscopic characteristics of Sulfo-Cy3 azide, along with detailed experimental protocols for its application in biological research.

Core Spectroscopic and Physical Properties

This compound exhibits a strong absorption in the green-orange region of the visible spectrum and emits in the orange-red region. Its spectral properties are nearly identical to the well-known Cy3® fluorophore.[1][2][3] The inclusion of sulfonate groups enhances its water solubility, making it an ideal probe for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][4] This dye is characterized by a high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescence signal. It is also pH-insensitive in the range of pH 4 to 10.

Data Presentation: Spectroscopic and Physical Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values may show slight variations between different suppliers.

| Property | Value | References |

| Excitation Maximum (λex) | 548 - 555 nm | |

| Emission Maximum (λem) | 563 - 572 nm | |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.1 | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C in the dark |

Experimental Protocols

This compound is primarily utilized in "click chemistry" reactions for the fluorescent labeling of a wide array of biomolecules, including proteins and nucleic acids. The azide group reacts specifically with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted alkyne-azide cycloaddition (SPAAC).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling alkyne-containing biomolecules with this compound using a copper catalyst.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 200 mM THPTA in water).

-

-

Catalyst Premix:

-

In a separate tube, mix the CuSO₄ solution with the ligand solution. An improved method involves pre-complexing CuSO₄ with the ligand before adding it to the reaction mixture to increase reliability.

-

-

Reaction Assembly:

-

In a reaction tube, combine the alkyne-modified biomolecule and an excess of this compound (typically 4-50 equivalents for oligonucleotides).

-

Add the pre-mixed catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents using appropriate methods such as ethanol (B145695) precipitation for DNA, or size exclusion chromatography for proteins.

-

Optimized Protocol for Immunofluorescent Staining via Click Chemistry

This protocol is adapted from a method for highly sensitive, background-free immunofluorescent staining using peroxidase-mediated signal amplification followed by a click reaction.

Materials:

-

Fixed and permeabilized cells or tissue sample

-

Primary antibody

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Alkyne-tyramide

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Ascorbic acid

-

PBS

Procedure:

-

Immunolabeling:

-

Incubate the sample with the primary antibody, followed by the HRP-conjugated secondary antibody according to standard immunolabeling protocols.

-

-

Tyramide Signal Amplification:

-

Wash the sample with PBS.

-

Incubate with alkyne-tyramide (1–5 µg/ml) in PBS containing 0.015% H₂O₂ for 20 minutes. This step deposits alkyne groups at the site of HRP activity.

-

Wash the sample three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction mix consisting of 1-2.5 µM this compound, 5 mM CuSO₄, and 50 mM ascorbic acid in PBS.

-

Incubate the sample with the reaction mix for 40 minutes at room temperature in a humidified chamber.

-

-

Final Washes and Counterstaining:

-

Wash the sample three times with PBS.

-

Counterstain nuclei with DAPI, if desired.

-

Mount the sample for fluorescence microscopy.

-

General Protocol for Flow Cytometry Analysis

Materials:

-

Alkyne-labeled cells in suspension

-

This compound and click chemistry reagents

-

Staining buffer (e.g., ice-cold PBS with 10% FCS and 1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells.

-

Resuspend the cells to a concentration of 1-5 x 10⁶ cells/ml in ice-cold staining buffer.

-

-

Click Labeling:

-

Perform the click chemistry reaction as described in the general CuAAC protocol, optimizing reagent concentrations and incubation times for your specific cell type and alkyne label.

-

-

Washing:

-

After the click reaction, wash the cells three times by centrifugation at 400 g for 5 minutes, resuspending the pellet in staining buffer each time.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in 500 µl to 1 ml of ice-cold staining buffer.

-

Keep the cells on ice and protected from light until analysis.

-

Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 532 nm or 561 nm) and an appropriate emission filter. For long-term storage (up to 16 hours), cells can be fixed in 1% paraformaldehyde.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway where a biomolecule of interest is tagged, and the experimental workflow for its detection using this compound.

Caption: Workflow for metabolic labeling and fluorescent detection.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

References

Sulfo-Cy3 azide quantum yield

An In-depth Technical Guide to the Quantum Yield of Sulfo-Cy3 Azide (B81097) for Researchers and Drug Development Professionals

Introduction

Sulfo-Cy3 azide is a water-soluble, fluorescent dye widely utilized in biological research and drug development for the labeling and detection of biomolecules. Its azide functional group allows for its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3][4]. The sulfonate groups confer hydrophilicity, making it suitable for applications in aqueous environments and reducing fluorescence quenching that can occur from dye-dye interactions[5]. A critical parameter for any fluorescent probe is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This guide provides a comprehensive overview of the quantum yield of this compound, its measurement, and its application in experimental workflows.

Photophysical Properties of this compound

Quantitative Data Summary

The photophysical properties of this compound and related cyanine (B1664457) dyes are summarized in the table below. It is important to note that the quantum yield of cyanine dyes is highly sensitive to their local environment, including solvent viscosity and conjugation to biomolecules.

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Quantum Yield (ΦF) | Notes |

| This compound | 548 | 563 | 162,000 | 0.1 | Value from a commercial supplier. |

| Cy3 (in aqueous solution) | ~550 | ~570 | 150,000 | 0.04 - 0.15 | Highly dependent on environment; lower in non-viscous aqueous solutions. |

| Cy3 (conjugated to ssDNA) | - | - | - | - | Quantum yield is highest when attached to the 5' terminus of single-stranded DNA. |

| Cy3 (conjugated to dsDNA) | - | - | - | - | Quantum yield decreases by a factor of 2.4 compared to ssDNA conjugation. |

| sulfo-Cyanine3.5 azide | 576 | 603 | 139,000 | 0.11 | A structurally related dye with a slightly longer polymethine chain. |

The azide functional group is not expected to significantly alter the core photophysical properties of the Cy3 fluorophore. The primary mechanism affecting the quantum yield of Cy3 dyes is trans-cis isomerization from the excited state, a non-radiative decay pathway. The rigidity of the local environment can inhibit this isomerization, leading to a higher quantum yield. The sulfo groups enhance water solubility and can help prevent aggregation-induced quenching.

Experimental Protocols for Quantum Yield Determination

Accurate determination of the fluorescence quantum yield is essential for the characterization of fluorescent probes. The two primary methods for this measurement are the comparative (relative) method and the absolute method.

Comparative Method

This is the more common method and involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with absorption and emission spectra that overlap with the test sample (this compound). Rhodamine 6G or Rhodamine B in ethanol (B145695) are suitable standards for this spectral region.

-

Sample Preparation:

-

Use spectroscopic grade solvents (e.g., phosphate-buffered saline for this compound) and ensure all glassware is clean to avoid fluorescent impurities.

-

Prepare a series of dilutions for both the test sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the test sample and the standard.

-

Record the absorbance at the chosen excitation wavelength (e.g., 548 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is crucial that the excitation wavelength, slit widths, and other instrument parameters are identical for all measurements of the test sample and the standard.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.

-

Integrate the corrected fluorescence spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

-

Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).

-

-

Quantum Yield Calculation:

-

The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

-

-

Absolute Method

This method directly measures the photons emitted and absorbed by a sample and does not require a reference standard. It necessitates an integrating sphere accessory for the spectrofluorometer.

Protocol:

-

Instrument Setup: Install the integrating sphere in the spectrofluorometer.

-

Blank Measurement:

-

Fill a cuvette with the solvent used for the sample.

-

Place the cuvette in the integrating sphere and measure the spectrum of the excitation light (La). This represents the total number of photons at the excitation wavelength.

-

-

Sample Measurement:

-

Place the cuvette containing the fluorescent sample in the integrating sphere.

-

Measure the spectrum. This will show a peak for the unabsorbed excitation light (Lc) and the fluorescence emission of the sample (Ec).

-

-

Data Analysis:

-

Integrate the intensity of the excitation peak from the blank measurement (La).

-

Integrate the intensity of the unabsorbed excitation peak (Lc) and the emission peak (Ec) from the sample measurement.

-

-

Quantum Yield Calculation:

-

The absolute quantum yield (ΦF) is calculated as the ratio of the number of emitted photons to the number of absorbed photons: ΦF = Ec / (La - Lc)

-

Application in Experimental Workflows: Click Chemistry

This compound is a key reagent for bioorthogonal labeling via click chemistry. This allows for the specific attachment of the fluorescent dye to a target molecule that has been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a highly efficient and specific method for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein, nucleic acid, or small molecule).

Caption: Workflow for labeling a biomolecule with this compound via CuAAC.

Logical Pathway for Bioorthogonal Labeling

The underlying principle of using this compound is to achieve specific labeling of a target within a complex biological system. This involves the introduction of a bioorthogonal handle (the alkyne) into the target, followed by the specific reaction with the probe (this compound).

Caption: Logical steps for bioorthogonal labeling using this compound.

Conclusion

This compound is a valuable tool for fluorescent labeling, particularly in aqueous environments. While its quantum yield is environmentally sensitive, a value of approximately 0.1 serves as a practical baseline for experimental design. Understanding the principles of fluorescence quantum yield and the methods for its accurate measurement allows researchers to better characterize their labeled conjugates and optimize their experimental protocols. The application of this compound in click chemistry provides a robust and specific method for attaching a bright and photostable fluorophore to a wide range of biomolecules, enabling advanced studies in cell biology, proteomics, and drug discovery.

References

Sulfo-Cy3 Azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in biological research. This document details its photophysical properties, provides experimental protocols for its application in bioconjugation, and illustrates relevant experimental workflows.

Core Properties of Sulfo-Cy3 Azide

This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below. Data has been compiled from various suppliers and literature sources.

| Property | Value | References |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [2][3] |

| Excitation Maximum (λex) | ~548 - 555 nm | [2][3] |

| Emission Maximum (λem) | ~563 - 572 nm | [2][3] |

| Quantum Yield | ~0.1 | [2][3] |

| Solubility | Water, DMSO, DMF | [1] |

| Reactive Group | Azide (-N₃) | [1] |

| Reaction | Click Chemistry (CuAAC, SPAAC) | [] |

Experimental Protocols

This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and small molecules. Below are detailed protocols for protein labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing an alkyne modification with this compound.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

DMSO (if this compound is in solid form)

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in deionized water or DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

50 µL of alkyne-modified protein solution (1-5 mg/mL).

-

100 µL of PBS buffer.

-

Appropriate volume of 10 mM this compound stock solution to achieve a final concentration of 20-100 µM.

-

10 µL of 100 mM THPTA solution.

-

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

-

To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the mixture gently.[5]

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a G-25 desalting column).[6]

-

Equilibrate the column with PBS buffer.

-

Load the reaction mixture onto the column and elute with PBS buffer.

-

Collect the fractions containing the labeled protein (typically the first colored band to elute).[6]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₅₅₅ / ε_dye

-

Where ε_dye is the extinction coefficient of this compound (~150,000 cm⁻¹M⁻¹).

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:

-

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Caption: General workflow for labeling an alkyne-modified protein with this compound via CuAAC.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. assaygenie.com [assaygenie.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

A Technical Guide to Water-Soluble Cyanine Dyes for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the application of water-soluble cyanine (B1664457) dyes in bioconjugation. It provides a comprehensive overview of their properties, the fundamental chemistries used to couple them with biomolecules, and detailed protocols for common laboratory procedures.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores known for their bright fluorescence, high molar extinction coefficients, and photostability.[1][] Their basic structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[] The length of this chain dictates the dye's absorption and emission wavelengths, allowing for a tunable series of probes (e.g., Cy3, Cy5, Cy7) that span the visible to near-infrared (NIR) spectrum.[]

For biological applications, water solubility is a critical attribute. Hydrophobic dyes are prone to aggregation in aqueous buffers, which can lead to fluorescence quenching and non-specific binding. The incorporation of sulfonate groups (SO₃⁻) into the dye structure, creating sulfo-cyanine derivatives (e.g., Sulfo-Cy5), significantly enhances water solubility. This prevents aggregation and ensures the stability of the labeled biomolecules, which is particularly important when a high degree of labeling is required.[3]

Photophysical Properties of Common Water-Soluble Cyanine Dyes

The selection of a cyanine dye is primarily driven by its spectral characteristics and the available excitation sources (e.g., lasers) and emission filters of the imaging instrument. The key photophysical parameters include the maximum excitation (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ).

| Dye Name | Excitation Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Sulfo-Cy3 | 555 | 570 | 150,000 | 0.09 |

| Sulfo-Cy5 | 646 | 662 | 250,000 | 0.20 |

| Sulfo-Cy7 | 747 | 776 | 250,000 | 0.12 |

Note: Values are approximate and can vary depending on the solvent, pH, and conjugation state. Data compiled from various sources.[][4]

Bioconjugation Chemistries

The covalent attachment of cyanine dyes to biomolecules is achieved through reactive functional groups incorporated into the dye structure. The two most prevalent and reliable methods target primary amines and free thiols on proteins and other biomolecules.

Amine-Reactive Chemistry: NHS Esters

N-Hydroxysuccinimide (NHS) esters are the most common amine-reactive functional groups used for bioconjugation. They react efficiently with primary amines (-NH₂), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is required to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[5] However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[5]

References

Sulfo-Cy3 Azide: A Comprehensive Technical Guide to its Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Sulfo-Cy3 azide (B81097), a versatile and widely used fluorescent probe in bioconjugation. We will delve into the specifics of its reactivity, provide detailed experimental protocols, and present key quantitative data to empower researchers in their experimental design and execution.

Core Mechanism: The Power of Click Chemistry

Sulfo-Cy3 azide is a water-soluble cyanine (B1664457) dye functionalized with an azide (-N3) group. Its primary mechanism of action revolves around the principles of "click chemistry," a set of powerful, reliable, and selective reactions for covalently linking molecules. The azide group on Sulfo-Cy3 serves as a chemical handle that specifically reacts with an alkyne group (-C≡CH) to form a stable triazole linkage. This bioorthogonal reaction, meaning it does not interfere with native biological functional groups, is the cornerstone of its utility in labeling biomolecules in complex biological systems.

Two primary pathways govern the reaction of this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient method for conjugating this compound. In the presence of a copper(I) catalyst, the reaction between the azide and a terminal alkyne proceeds with a dramatically accelerated rate, often by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction.[1] The reaction is highly specific, exclusively forming the 1,4-disubstituted triazole regioisomer.[2][3] The copper(I) catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate. To prevent copper-mediated damage to sensitive biomolecules and to enhance reaction efficiency, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant is ideal for applications in living cells or organisms where the cytotoxicity of copper is a concern.[5] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly without the need for a catalyst. While generally slower than CuAAC, SPAAC offers excellent biocompatibility.

The inclusion of sulfonate groups in the Sulfo-Cy3 structure imparts high water solubility, enabling reactions to be performed in aqueous buffers without the need for organic co-solvents, which is particularly advantageous when working with sensitive biomolecules like proteins and nucleic acids.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its conjugation products.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (unconjugated) | 0.1 - 0.31 | |

| Quantum Yield (conjugated) | Increases upon conjugation to macromolecules |

Table 1: Spectroscopic Properties of this compound.

| Reaction Type | Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne | ~10² - 10³ | Fast kinetics, high yields, regiospecific (1,4-isomer), requires copper catalyst which can be cytotoxic. |

| SPAAC | DBCO | ~0.24 | Copper-free, biocompatible, slower kinetics than CuAAC, bulky reagent. |

| SPAAC | BCN | ~0.2 | Copper-free, biocompatible, generally faster than DBCO, can be more challenging to synthesize. |

Table 2: Reaction Kinetics of this compound in Click Chemistry. Note: Rate constants for SPAAC are for benzyl (B1604629) azide and may vary for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow for bioconjugation.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

The Principle of Click Chemistry with Sulfo-Cy3 Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe. It is designed to offer researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to effectively employ this powerful bioconjugation technique.

Introduction to Click Chemistry and Sulfo-Cy3 Azide

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields under mild, often aqueous, conditions.[1][2] The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1][3] This reaction's bio-orthogonality, meaning its components do not react with biological molecules, makes it an invaluable tool for labeling and modifying biomolecules in complex environments.[4]

This compound is a highly versatile tool for fluorescent labeling in biological systems. It is a bright, orange-fluorescent dye that is water-soluble and pH-insensitive between pH 4 and 10. The key features of this compound are its azide group, which serves as a handle for click chemistry reactions, and its sulfonate groups, which confer high water solubility. This hydrophilicity is crucial for applications in aqueous biological environments, as it minimizes non-specific binding and aggregation often associated with hydrophobic dyes.

Core Principles: CuAAC and SPAAC with this compound

This compound can be conjugated to alkyne-modified molecules through two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic click chemistry reaction, involving the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. This reaction is extremely efficient, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). A ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the copper(I) ion and protect biomolecules from oxidative damage.

Figure 1: CuAAC Reaction Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms.

Figure 2: SPAAC Reaction Mechanism.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, which are essential for experimental design and data analysis.

| Property | Value | Source(s) |

| Molecular Weight | ~806.97 g/mol (free acid) | |

| Excitation Maximum (λabs) | 548 - 555 nm | |

| Emission Maximum (λem) | 563 - 572 nm | |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Purity | ≥ 90 - 95% (HPLC) | |

| Solubility | Water, DMSO, DMF |

Note: The exact spectral properties may vary slightly between different suppliers and in different solvent environments.

Comparative Analysis of CuAAC and SPAAC Kinetics

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations | Source(s) |

| CuAAC | ~1 - 100 | Very fast reaction rates. Requires a copper catalyst, which can be toxic to living cells. Ideal for in vitro applications and fixed samples where speed is critical. | |

| SPAAC | ~0.1 - 1.0 | Slower than CuAAC but does not require a cytotoxic catalyst. The rate can be tuned by the choice of cyclooctyne. The preferred method for live-cell and in vivo imaging. |

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific substrates and application.

Protocol for Protein Labeling with this compound via CuAAC

This protocol describes the labeling of an alkyne-modified protein with this compound in solution.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Sodium Ascorbate

-

DMSO (for stock solutions)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 50 mM in deionized water.

-

THPTA: 50 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

-

-

Prepare Protein Sample:

-

Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in a suitable buffer.

-

-

Prepare Catalyst Premix:

-

In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.

-

-

Labeling Reaction:

-

To the protein solution, add this compound to a final concentration of 2-10 fold molar excess over the protein.

-

Add the catalyst premix to the protein-azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and catalyst components using a desalting column or dialysis.

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or SDS-PAGE with fluorescence imaging.

-

Figure 3: CuAAC Protein Labeling Workflow.

Protocol for Live-Cell Imaging with this compound via SPAAC

This protocol describes the labeling of a biomolecule metabolically incorporates a strained alkyne (e.g., DBCO) within live cells.

Materials:

-

Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Metabolic precursor containing a strained alkyne (e.g., DBCO-amino acid)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging buffer

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium containing the strained alkyne-modified metabolic precursor for a period sufficient for incorporation into the biomolecule of interest (typically 12-48 hours). Optimize the concentration of the precursor for your specific cell type and experiment.

-

-

Prepare this compound Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

-

Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed PBS to remove any unincorporated metabolic precursor.

-

Add the this compound-containing medium to the cells.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove the unbound dye.

-

Replace the PBS with a live-cell imaging buffer.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Ex: ~550 nm, Em: ~570 nm).

-

Figure 4: SPAAC Live-Cell Imaging Workflow.

Applications in Research and Drug Development

The versatility of click chemistry with this compound has led to its adoption in a wide range of applications, including:

-

Proteomics: Labeling and identification of newly synthesized proteins.

-

Glycomics: Visualization and analysis of glycans in cells and tissues.

-

Drug Discovery: Synthesis of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

-

Cell Biology: High-resolution imaging of cellular structures and dynamic processes.

-

Diagnostics: Development of sensitive and specific diagnostic assays.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and the bio-orthogonality of the click reaction make it an exceptional tool for researchers, scientists, and drug development professionals. The choice between the rapid, copper-catalyzed CuAAC and the biocompatible, copper-free SPAAC allows for a wide range of applications, from high-throughput screening to live-cell imaging. By understanding the core principles and methodologies outlined in this guide, researchers can effectively harness the power of this compound for their specific scientific endeavors.

References

Methodological & Application

Illuminating Biology: A Guide to Sulfo-Cy3 Azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy3 azide (B81097) in click chemistry applications. Sulfo-Cy3 azide is a water-soluble, bright, and photostable fluorescent dye that is ideal for labeling a wide range of biomolecules in aqueous environments.[1][2] Its azide functional group allows for covalent conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

Key Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, known for its excellent photophysical properties. The addition of sulfo groups enhances its water solubility, making it particularly suitable for bioconjugation reactions without the need for organic co-solvents that can be detrimental to sensitive biological samples.[1][2]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~553-555 nm | [4][5] |

| Emission Maximum (λem) | ~566-570 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~151,000 - 162,000 L·mol⁻¹·cm⁻¹ | [4][6] |

| Solubility | High in water, DMF, DMSO, MeOH | [4][6] |

| Purity | ≥ 90% (HPLC) | [4] |

| Storage | -20°C, protected from light | [1][4] |

Click Chemistry Reactions with this compound

This compound can be utilized in two main types of click chemistry reactions, each with its own advantages and considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to ligate azides and terminal alkynes.[7] This reaction is characterized by its high yields and fast kinetics.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the inherent strain of a cyclooctyne (B158145) to react with an azide.[3] This method is particularly advantageous for in vivo and live-cell labeling applications where the cytotoxicity of copper is a concern.[9]

Experimental Protocols

Here, we provide detailed protocols for the labeling of proteins and nucleic acids using this compound via CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

DMSO (if needed to dissolve reagents)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in water or DMSO.

-

CuSO₄: 20 mM in water.

-

Ligand (e.g., THPTA): 100 mM in water.

-

Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-100 µM) with this compound (1.5-5 molar equivalents relative to the protein).

-

In a separate tube, premix CuSO₄ (final concentration 0.1-1 mM) and the ligand (final concentration 0.5-5 mM).

-

Add the CuSO₄/ligand mixture to the protein/azide solution.

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1-5 mM).

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and Sulfo-Cy3 (at ~555 nm).

-

| Parameter | Recommended Range |

| Alkyne-Protein Concentration | 10 - 100 µM |

| This compound (molar excess) | 1.5 - 5 x |

| CuSO₄ Concentration | 0.1 - 1 mM |

| Ligand Concentration | 0.5 - 5 mM |

| Sodium Ascorbate Concentration | 1 - 5 mM |

| Reaction Time | 1 - 4 hours |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Nucleic Acids

This protocol outlines the labeling of a DBCO-modified oligonucleotide with this compound.

Materials:

-

DBCO-modified oligonucleotide

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (if needed to dissolve reagents)

-

Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Procedure:

-

Prepare Stock Solutions:

-

DBCO-modified oligonucleotide: 100 µM in nuclease-free water.

-

This compound: 10 mM in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified oligonucleotide (final concentration 1-10 µM) with this compound (2-10 molar equivalents relative to the oligonucleotide) in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours, protected from light. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Purify the labeled oligonucleotide by ethanol precipitation or reverse-phase HPLC.

-

-

Characterization:

-

Confirm labeling by gel electrophoresis (visualizing fluorescence) or mass spectrometry.

-

| Parameter | Recommended Range |

| DBCO-Oligonucleotide Concentration | 1 - 10 µM |

| This compound (molar excess) | 2 - 10 x |

| Reaction Time | 2 - 12 hours |

Visualizations

Experimental Workflows

References

- 1. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnetic Bead-Based Workflow for Sensitive and Streamlined Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cy3 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This reaction enables the covalent ligation of two molecules, one functionalized with an azide (B81097) and the other with a terminal alkyne, to form a stable triazole linkage. The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild, aqueous conditions, making it ideal for biological applications.[1][]

Sulfo-Cy3 azide is a highly water-soluble and brightly fluorescent dye, making it an excellent choice for labeling and detecting biomolecules.[3][4][5] Its sulfonate groups enhance its hydrophilicity, reducing non-specific binding and aggregation in aqueous environments, which often leads to high signal-to-noise ratios in imaging experiments.[6] The combination of CuAAC with this compound provides a powerful tool for a wide range of applications, including immunofluorescence, cell proliferation assays, and the labeling of proteins, nucleic acids, and other biomolecules.[3][6][7]

These application notes provide detailed protocols for performing CuAAC reactions with this compound, along with data tables for optimizing reaction conditions and a troubleshooting guide to address common challenges.

Data Presentation: Optimizing CuAAC Reactions with this compound

Successful bioconjugation using CuAAC is dependent on the careful optimization of reaction components. The following tables provide recommended concentration ranges for key reagents.

Table 1: Reagent Concentrations for Standard CuAAC Protocol

| Reagent | Stock Concentration | Final Concentration | Notes |

| Alkyne-modified Biomolecule | 1-10 mM in a suitable buffer | 10-100 µM | The optimal concentration will depend on the specific biomolecule. |

| This compound | 1-10 mM in DMSO or water | 1-2.5 µM | Higher concentrations may increase background signal.[6] |

| Copper(II) Sulfate (CuSO₄) | 100 mM in water | 50 µM - 5 mM | A common starting concentration is 5 mM.[6] |

| Sodium Ascorbate (B8700270) | 100 mM in water | 5 mM - 50 mM | Should be prepared fresh. Acts as a reducing agent to generate Cu(I).[6][8] |

| Copper-chelating Ligand (e.g., THPTA, TBTA) | 50-200 mM in water | 250 µM - 2.5 mM | Recommended to stabilize the Cu(I) catalyst and protect biomolecules.[9][10] |

Table 2: Recommended Molar Ratios for Reaction Components

| Component Ratio | Recommended Range | Rationale |

| This compound : Alkyne-Biomolecule | 1:1 to 10:1 | An excess of the azide can drive the reaction to completion. |

| Ligand : CuSO₄ | 2:1 to 5:1 | Stabilizes the Cu(I) catalyst and prevents oxidative damage.[8][9][11] |

| Sodium Ascorbate : CuSO₄ | 10:1 to 100:1 | Ensures efficient reduction of Cu(II) to Cu(I). |

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction to label an alkyne-modified protein with this compound in a biological sample.

Materials

-

Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving reagents)

Stock Solution Preparation

-

Alkyne-Modified Protein: Prepare a stock solution of your alkyne-modified protein at a concentration of 1-10 mg/mL in PBS.

-

This compound: Prepare a 10 mM stock solution in deionized water or DMSO. Store at -20°C, protected from light.[7]

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.

-

THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

Experimental Workflow Diagram

Caption: Experimental workflow for CuAAC labeling with this compound.

Step-by-Step Protocol

-

Prepare the Reaction Premix: In a microcentrifuge tube, prepare the "Click-iT" reaction cocktail. For a final reaction volume of 500 µL, add the components in the following order:

-

385 µL of PBS

-

10 µL of 100 mM CuSO₄ (final concentration: 2 mM)

-

5 µL of 200 mM THPTA (final concentration: 2 mM)

-

50 µL of 100 mM Sodium Ascorbate (final concentration: 10 mM)

-

Note: It is crucial to add the sodium ascorbate last, immediately before adding the premix to the sample.

-

-

Initiate the Reaction:

-

To your alkyne-modified protein sample, add the this compound stock solution to a final concentration of 1-2.5 µM.

-